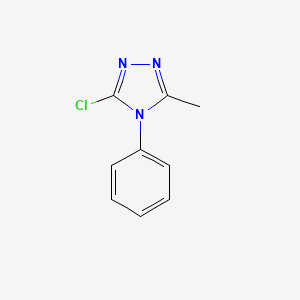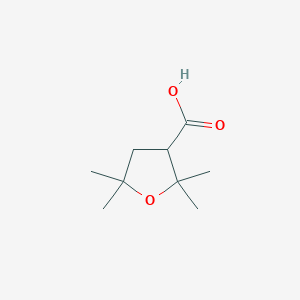
3-Bromo-2-fluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoroprop-1-ene is a chemical compound with the CAS Number: 35386-83-5 . It has a molecular weight of 138.97 and its IUPAC name is 3-bromo-2-fluoro-1-propene . It is typically stored at ambient temperature and is in liquid form .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-2-fluoroprop-1-ene were not found in the search results, it’s worth noting that similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction .Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoroprop-1-ene is 1S/C3H4BrF/c1-3(5)2-4/h1-2H2 . The molecular formula is C3H4BrF .Physical And Chemical Properties Analysis
3-Bromo-2-fluoroprop-1-ene is a liquid . Specific physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.Applications De Recherche Scientifique
Carbon−Fluorine Bond Formation
Research by Barthazy et al. (1999) demonstrates the use of 3-Bromo-2-fluoroprop-1-ene in carbon−fluorine bond formation. They conducted experiments with a fluoro complex of Ruthenium(II) and 1,3-diphenylallyl bromide, resulting in nearly quantitative yields of fluorinated products. This research highlights the compound's potential in organic synthesis, particularly in the formation of carbon-fluorine bonds (Barthazy et al., 1999).
Synthesis of Fluorinated Compounds
Leroux et al. (2005) explored the synthesis of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl by reacting 3-Bromo-1-fluoronaphthalene with various reagents. This study contributes to the understanding of fluorine chemistry and the synthesis of complex fluorinated compounds (Leroux et al., 2005).
Radiochemistry Applications
Oh et al. (1999) re-evaluated 3-bromo-1-trifluoromethanesulfonyloxypropane, a derivative of 3-Bromo-2-fluoroprop-1-ene, for preparing fluorine-18 labeled compounds in radiochemistry. Their work contributes to the field of radiopharmaceuticals, providing insights into efficient synthesis methods for medical imaging agents (Oh et al., 1999).
Stereoselective Synthesis of Enaminyl Sulfonyl Fluorides
Leng et al. (2020) utilized a derivative of 3-Bromo-2-fluoroprop-1-ene for the stereoselective synthesis of enaminyl sulfonyl fluorides. This method contributes to the development of compounds with antimicrobial properties and illustrates the compound's utility in creating functionalized molecules (Leng et al., 2020).
Synthesis of [18F]FP-β-CIT
Klok et al. (2006) discussed the synthesis of [18F]FP-β-CIT, a radiolabeled compound for medical imaging, using a derivative of 3-Bromo-2-fluoroprop-1-ene. Their work contributes to the preparation of radiochemicals for positron emission tomography (PET) imaging (Klok et al., 2006).
Generation of Reactive Intermediates
Algi et al. (2002) studied the preparation of 3-Bromo-3-fluorotricyclo[3.3.0.02,4]octane and its conversion into reactive intermediates. This work enhances our understanding of the chemical behavior of fluorinated compounds and their potential in synthesizing novel organic structures (Algi et al., 2002).
Safety and Hazards
3-Bromo-2-fluoroprop-1-ene is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; using only non-sparking tools; avoiding breathing fumes, mist, spray, vapors; and wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-bromo-2-fluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(5)2-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMRYHRCTVLGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoroprop-1-ene | |
CAS RN |
35386-83-5 |
Source


|
| Record name | 3-Bromo-2-fluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B2832055.png)









![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
